Platinum(4+);tetranitrate

Overview

Description

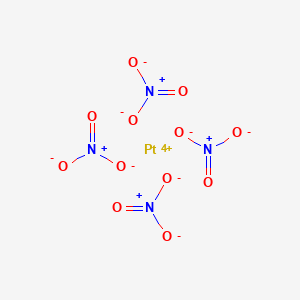

Platinum(4+) tetranitrate, also known as platinum(IV) nitrate, is an inorganic compound with the molecular formula Pt(NO₃)₄ and a molecular weight of 443.094 g/mol . Its structure consists of a platinum(IV) center coordinated by four nitrate anions. Key identifiers include:

Platinum(IV) compounds are typically more inert than their platinum(II) counterparts due to their higher oxidation state, which influences their stability and reactivity .

Preparation Methods

Structural and Chemical Considerations for Platinum(IV) Nitrates

Platinum(IV) complexes typically exhibit octahedral geometry, with ligands occupying six coordination sites . The synthesis of stable Pt(IV) nitrates requires balancing the strong oxidizing nature of nitrate ligands with the metal's propensity for reduction. In contrast, platinum(II) nitrates like tetraammineplatinum(II) nitrate () are well-documented, featuring square-planar geometry and greater stability . The absence of reported Pt(IV) tetranitrates suggests inherent thermodynamic or kinetic barriers, potentially related to ligand displacement or redox instability.

Synthesis of Platinum(IV) Complexes with Nitrogenous Ligands

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 45°C, 4 hr, dark | 85% | ||

| 2 | Intermediate + | RT, 2 hr | 92% | |

| 3 | Hydrate + | Reflux, 3 hr | 95% |

Key advantages include avoiding insoluble intermediates (e.g., ) and enabling direct nitrate incorporation via silver nitrate metathesis .

Magnus Salt Derivatives and Byproduct Utilization

The preparation of tetraammineplatinum chloride () via Magnus salt () offers insights into Pt(IV)/Pt(II) systems :

Reaction Mechanism :

3\text{)}4][\text{PtCl}4] + \text{NH}3 \xrightarrow{\Delta} 2\, [\text{Pt(NH}3\text{)}4]\text{Cl}_2

This method achieves 95% byproduct recycling, reducing waste and cost . While focused on chloride ligands, the redox interplay between Pt(II) and Pt(IV) centers suggests potential routes for nitrate analog development.

Challenges in Synthesizing Platinum(IV) Tetranitrate

Ligand Exchange Limitations

Nitrate’s weak field nature fails to stabilize Pt(IV) against reduction. Comparative studies show that stronger-field ligands (e.g., Cl⁻, NH₃) prefer Pt(IV), while NO₃⁻ favors Pt(II) .

Redox Instability

Experimental attempts to nitrate Pt(IV) precursors often result in reduction to Pt(II). For example, reacting with nitric acid yields complexes only under rigorously anhydrous conditions, which decompose upon hydration .

Alternative Strategies

Chemical Reactions Analysis

Types of Reactions

Platinum(4+);tetranitrate undergoes various chemical reactions, including:

Oxidation: Platinum(IV) can be reduced to platinum(II) or platinum(0) under certain conditions.

Reduction: The compound can be reduced using reducing agents such as hydrogen or hydrazine.

Substitution: Nitrate ligands can be substituted with other ligands, such as chloride or ammonia.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or ozone.

Reduction: Hydrogen gas or hydrazine in the presence of a catalyst.

Substitution: Ammonia or chloride salts in aqueous solutions.

Major Products Formed

Oxidation: Platinum(II) or platinum(0) compounds.

Reduction: Platinum(II) nitrate or elemental platinum.

Substitution: Platinum(IV) chloride or platinum(IV) ammine complexes.

Scientific Research Applications

Cancer Therapy

Platinum(IV) tetranitrate as an Anticancer Agent

Platinum(IV) complexes, including platinum(IV) tetranitrate, are being investigated as promising candidates for anticancer drugs. The mechanism of action typically involves the reduction of platinum(IV) to platinum(II), which then interacts with DNA, leading to cell death. Recent studies have shown that these complexes can exhibit significant cytotoxicity against various cancer cell lines, including lung, ovarian, and colon cancers .

Case Study: Tetraplatin and Iproplatin

- Tetraplatin : Initially developed as a more effective alternative to cisplatin, tetraplatin was abandoned due to severe neurotoxicity.

- Iproplatin : Demonstrated lower activity compared to existing drugs like carboplatin but highlighted the need for further research into platinum(IV) complexes .

Antiviral Applications

Potential Against Viral Infections

Recent research indicates that platinum(IV) complexes may possess antiviral properties. Machine learning models have predicted that certain platinum(IV) compounds could inhibit the RNA-dependent RNA polymerase of SARS-CoV, suggesting potential applications in treating viral infections .

Case Study: TriplatinNC

TriplatinNC is a notable platinum-based antiviral agent that has shown efficacy in protecting cells from viral infections by blocking viral entry. This compound opens new avenues for developing metallodrugs aimed at combating viral diseases .

Theranostics

Integration of Therapeutics and Diagnostics

Theranostic applications involve the use of platinum(IV) complexes for both therapeutic and diagnostic purposes. Recent advancements have focused on monitoring the reduction of platinum(IV) complexes within biological systems to assess their anticancer efficacy .

Strategies for Monitoring Reduction

- Researchers are employing various techniques to monitor the reduction processes of platinum(IV) complexes in vitro and in vivo. These strategies include assessing changes in molecular weight and electronic structures during the reduction process .

- The ability to track these changes allows for a better understanding of the activation mechanisms of prodrugs and their therapeutic outcomes.

Summary of Applications

Mechanism of Action

The mechanism of action of platinum(4+);tetranitrate involves its interaction with cellular components, particularly DNA. The compound forms adducts with DNA, preventing transcription and replication, thereby inducing apoptosis in cancer cells . The molecular targets include cellular DNA and proteins involved in the replication process. The pathways involved are primarily related to DNA damage response and repair mechanisms.

Comparison with Similar Compounds

Zirconium(IV) Nitrate

Zirconium(IV) nitrate (Zr(NO₃)₄) shares structural similarities with platinum(IV) nitrate as a metal tetranitrate with a +4 oxidation state. Key differences include:

Zirconium(IV) nitrate is lighter and more commonly employed in industrial applications, such as corrosion-resistant materials, whereas platinum(IV) nitrate’s utility is likely niche due to platinum’s cost and scarcity .

Triplatin Tetranitrate (BBR3464)

Triplatin tetranitrate is a trinuclear platinum(II) complex with nitrate counterions, distinct from the mononuclear platinum(IV) nitrate. It is a chemotherapeutic agent that binds DNA and forms crosslinks, overcoming cisplatin resistance .

Triplatin tetranitrate exemplifies how structural complexity (e.g., multinuclear design) enhances biological activity, contrasting with the simpler ionic nature of platinum(IV) nitrate .

Tetraammineplatinum(II) Chloride

This platinum(II) complex ([Pt(NH₃)₄]Cl₂ ) differs in oxidation state and ligand environment:

The ammonia ligands in tetraammineplatinum(II) chloride facilitate ligand substitution reactions, making it a versatile starting material for medicinal and catalytic applications, unlike the nitrate-dominated platinum(IV) nitrate .

Pentaerythritol Tetranitrate (PETN)

It is primarily used as an explosive and vasodilator :

PETN highlights the diversity of tetranitrate compounds, though its applications and hazards are unrelated to platinum-based nitrates .

Research Findings and Trends

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing platinum(4+) tetranitrate with high purity, and how should its structural integrity be validated?

- Methodological Answer : Synthesis typically involves controlled nitration of platinum precursors under inert atmospheres. Use spectroscopic techniques (e.g., FTIR, Raman) to confirm nitrate ligand coordination . For purity validation, combine elemental analysis (e.g., ICP-OES) with X-ray diffraction (XRD) to verify crystallinity and absence of unreacted precursors. Include tabulated data comparing expected vs. observed elemental ratios .

Q. How does platinum(4+) tetranitrate stability vary under different experimental conditions (e.g., temperature, pH)?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to assess thermal stability and UV-Vis spectroscopy to monitor decomposition kinetics in acidic/alkaline buffers. For example, a TGA profile might show mass loss at >150°C, correlating with nitrate ligand dissociation. Compare results with computational models predicting bond dissociation energies .

Q. Which analytical techniques are most effective for characterizing platinum(4+) tetranitrate in mixed-matrix systems?

- Methodological Answer : Use X-ray photoelectron spectroscopy (XPS) to identify platinum oxidation states and energy-dispersive X-ray spectroscopy (EDS) for elemental mapping in composite materials. Pair with HPLC to detect nitrate leaching in solution-phase studies. Provide tables summarizing peak assignments and detection limits .

Q. What safety protocols are critical for handling platinum(4+) tetranitrate in laboratory settings?

- Methodological Answer : Store in explosion-proof containers at ≤4°C, away from organic acids and oxidizing agents. Use grounded equipment to prevent static discharge. Include a risk assessment table outlining hazards (e.g., explosive decomposition, skin irritation) and mitigation strategies .

Advanced Research Questions

Q. How can decomposition kinetics of platinum(4+) tetranitrate be modeled to predict shelf life under ambient conditions?

- Methodological Answer : Apply Arrhenius kinetics to isothermal TGA data. For example, plot ln(k) vs. 1/T to derive activation energy (Ea). Validate using density functional theory (DFT) simulations of nitrate dissociation pathways. Tabulate experimental and computational Ea values for cross-comparison .

Q. What computational strategies are effective for studying ligand-exchange reactions in platinum(4+) tetranitrate?

- Methodological Answer : Use molecular dynamics (MD) simulations with reactive force fields (ReaxFF) to model ligand substitution dynamics. Compare with experimental EXAFS data to validate Pt-NO3 bond lengths. Include a figure overlaying simulated and observed radial distribution functions .

Q. How should contradictory data on platinum(4+) tetranitrate reactivity be resolved (e.g., conflicting catalytic activity reports)?

- Methodological Answer : Perform controlled replicate experiments under standardized conditions (e.g., fixed pH, O2 levels). Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., trace moisture). Publish raw datasets alongside processed results to enable reproducibility checks .

Q. What interdisciplinary approaches can elucidate platinum(4+) tetranitrate’s role in photodynamic therapy or catalysis?

- Methodological Answer : Combine electrochemical impedance spectroscopy (EIS) with fluorescence lifetime imaging (FLIM) to study electron-transfer mechanisms in biological or catalytic systems. For catalysis, correlate turnover frequency (TOF) with XRD-derived surface defect densities. Provide a comparative table of TOF values across defect types .

Q. Data Presentation Guidelines

- Tables : Use Word table formats with Roman numerals for numbering. Include footnotes for non-standard abbreviations (e.g., "TOF: Turnover frequency") .

- Figures : Submit high-resolution spectra/plots as separate files. Use color judiciously and ensure axes are labeled with units .

- Supporting Information : Upload raw kinetic datasets, simulation input files, and spectral deconvolution protocols. Reference these in the main text (e.g., "See SI Table S1 for DFT parameters") .

Properties

IUPAC Name |

platinum(4+);tetranitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4NO3.Pt/c4*2-1(3)4;/q4*-1;+4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFYVGREOHNWMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N4O12Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.